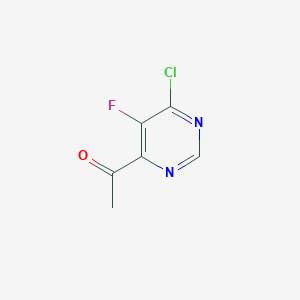
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4ClFN2O It is a pyrimidine derivative, characterized by the presence of both chlorine and fluorine atoms on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-fluoropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired ethanone derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions often require a base such as sodium hydride or potassium carbonate and are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ethanone group to an alcohol.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)acetic acid.
Reduction: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanol.
科学的研究の応用
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in pyrimidine metabolism or by interacting with nucleic acids. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.
6-Chloro-5-fluoropyrimidine: This is the parent compound without the ethanone group.
Uniqueness
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The ethanone group also provides a versatile functional handle for further chemical modifications.
特性
分子式 |
C6H4ClFN2O |
|---|---|
分子量 |
174.56 g/mol |
IUPAC名 |
1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)6(7)10-2-9-5/h2H,1H3 |
InChIキー |
IOFAFCXLTPCPPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=N1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




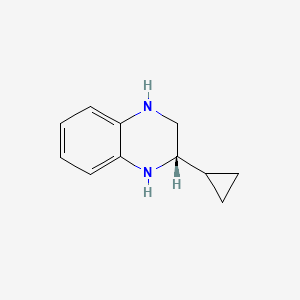

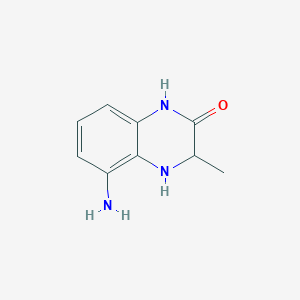
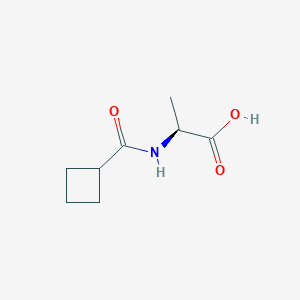



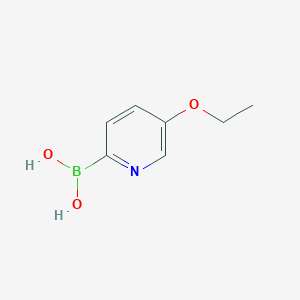
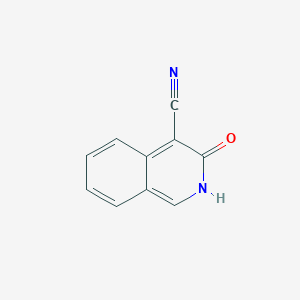
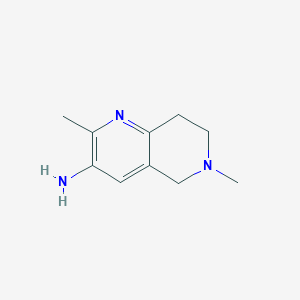
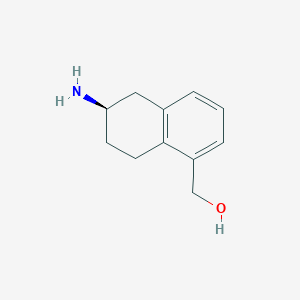
![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)
